molecular formula C10H10BNO2 B12615430 2-Methylquinolin-7-ylboronic acid

2-Methylquinolin-7-ylboronic acid

Cat. No.: B12615430
M. Wt: 187.00 g/mol
InChI Key: HSLSXKLUSRIKND-UHFFFAOYSA-N
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Description

2-Methylquinolin-7-ylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylquinolin-7-ylboronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out under mild conditions, making it a versatile and widely used method in organic synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-7-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methylquinolin-7-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-7-ylboronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes by binding to their active sites. The boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-methylquinolin-8-ylboronic acid
  • 8-Fluoro-2-methylquinolin-7-ylboronic acid

Uniqueness

2-Methylquinolin-7-ylboronic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and materials .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(2-methylquinolin-7-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6,13-14H,1H3

InChI Key

HSLSXKLUSRIKND-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=N2)C)(O)O

Origin of Product

United States

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